4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid and its derivatives has been explored through various methods. One approach involves the condensation of triethyl esters of α-oxalyldicarboxylic acids with aniline, leading to the formation of esters that yield the free acids upon saponification (Stefanović & Ćelap, 2010). Another method employs arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations to synthesize quinoline-4-carboxylic acid derivatives (Duvelleroy et al., 2005). Additionally, tailored 3-trifluoroacetyl-quinolin-2(1H)-ones have been used as carbonyl and acid surrogates in Passerini- and Ugi-type reactions (Madhu et al., 2022).
Molecular Structure Analysis
Structural analysis is crucial for understanding the chemical behavior of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid. Studies have characterized the molecular structure of derivatives using techniques like X-ray crystallography, providing insights into their geometric configuration and the effects of substitutions on the quinoline core. For instance, the structure of N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl) quinolin-4-amine derivatives was elucidated, showcasing the compound's potential for antimicrobial applications (Garudachari et al., 2014).
Chemical Reactions and Properties
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, forming derivatives with potential biological activity. For example, its derivatives have been synthesized and evaluated for antimicrobial performance against specific microorganisms, showing significant activity (Garudachari et al., 2014).
Scientific Research Applications
Antibacterial Activity
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid and its derivatives have shown promising results in antibacterial activity. For instance, a study by Lingaiah et al. (2012) demonstrated that amino acid functionalized quinolines derived from 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains (Lingaiah et al., 2012).
Photophysical Properties
The compound has been utilized in the study of excited-state intramolecular proton transfer (ESIPT) and the development of azole-quinoline-based fluorophores. Padalkar and Sekar (2014) researched the photophysical behaviors of quinoline derivatives in various solvents, demonstrating significant findings in UV-vis and fluorescence spectroscopy (Padalkar & Sekar, 2014).
Anticancer Assessment
Significant research has been conducted to assess the anticancer potential of 4-Hydroxyquinoline derivatives. Regal, Shabana, and El‐Metwally (2020) found that ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate displayed moderate cytotoxic activity against various cancer cell lines, opening avenues for further exploration in cancer therapy (Regal, Shabana, & El‐Metwally, 2020).
Crystal Structure Analysis
The compound's role in crystallography was explored by Okabe, Miura, and Shimosaki (1996), who analyzed the crystal structure of a related compound, 4-hydroxy-2-quinolinecarboxylic acid monohydrate, and found significant results regarding its molecular arrangement and stability (Okabe, Miura, & Shimosaki, 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)5-1-2-6-8(3-5)15-4-7(9(6)16)10(17)18/h1-4H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRIVPOTERXIOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=C(C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966092 | |
Record name | 4-Oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60966092 | |
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Molecular Weight |
257.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Sigma-Aldrich MSDS] | |
Record name | 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | |
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Product Name |
4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid | |
CAS RN |
51776-97-7, 574-92-5 | |
Record name | 1,4-Dihydro-4-oxo-7-(trifluoromethyl)-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51776-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=574-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-7-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574925 | |
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Record name | 1,4-Dihydro-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051776977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60966092 | |
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Record name | 4-hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.526 | |
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Record name | 1,4-dihydro-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.178 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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